Arecaidine-d5 Hydrobromide

Description

Principles and Advantages of Stable Isotope Labeling in Bioanalysis

Stable isotope labeling is a technique where an atom in a molecule is replaced by one of its stable (non-radioactive) isotopes. numberanalytics.comcreative-proteomics.com Common stable isotopes used in research include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). symeres.com Deuterium, a stable isotope of hydrogen, contains one proton and one neutron, effectively doubling its mass compared to protium (B1232500) (the most common hydrogen isotope) without significantly altering the molecule's chemical properties. wikipedia.org

This substitution of hydrogen with deuterium creates a "heavy" version of the target molecule. wikipedia.org While chemically and biologically similar to its unlabeled counterpart, the labeled compound can be distinguished by analytical instruments that are sensitive to mass, most notably mass spectrometers (MS). numberanalytics.comresearchgate.net

The primary advantages of using stable isotope-labeled compounds, particularly deuterium-labeled ones, as internal standards in bioanalysis include:

Enhanced Accuracy and Precision: When a known quantity of a deuterium-labeled internal standard is added to a biological sample (like blood or urine) at the beginning of the analytical process, it experiences the same processing variations as the unlabeled analyte of interest. researchgate.net This includes losses during extraction, and variations in instrument response. By comparing the signal of the analyte to the signal of the co-eluting internal standard, researchers can achieve highly accurate and precise quantification. researchgate.net

Mitigation of Matrix Effects: Biological samples are complex mixtures that can interfere with the analyte's signal in a mass spectrometer, either suppressing or enhancing it. Because the stable isotope-labeled standard has nearly identical physicochemical properties to the analyte, it is affected by the matrix in the same way, effectively canceling out these interferences. researchgate.net

Improved Reliability in Pharmacokinetic Studies: The use of these labeled compounds is crucial for drug metabolism and pharmacokinetic (DMPK) research. symeres.com They allow for the precise tracking of a drug and its metabolites in the body over time, providing clear data on absorption, distribution, metabolism, and excretion. simsonpharma.com

Significance of Arecaidine-d5 Hydrobromide as a Research Tool

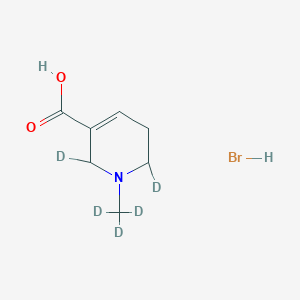

Arecaidine-d5 Hydrobromide is the deuterium-labeled form of arecaidine (B1214280), a pyridine (B92270) alkaloid and a primary metabolite of arecoline (B194364). cymitquimica.commedchemexpress.com Arecoline is a major active component found in the areca nut. The "d5" in the name signifies that five hydrogen atoms in the arecaidine molecule have been replaced with deuterium atoms. cymitquimica.com

The principal application of Arecaidine-d5 Hydrobromide is as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). scispace.comnih.gov Its significance lies in its ability to ensure the accurate measurement of arecaidine and its precursor, arecoline, in various biological and environmental samples. veeprho.com

In one study analyzing alkaloids in areca nut-containing products, researchers used Arecaidine-d5 and Arecoline-d5 as internal standards to account for variability in instrument response. nih.gov This allowed for the accurate determination of the levels of arecaidine, arecoline, guvacine (B1672442), and guvacoline (B1596253) in the products. nih.gov The labeled standards were added to sample extracts before analysis, demonstrating their role in ensuring methodological precision. scispace.comnih.gov Due to the unavailability of labeled versions of guvacine and guvacoline, Arecaidine-d5 was also effectively used as the internal standard for guvacine. scispace.com

By providing a reliable reference point, Arecaidine-d5 Hydrobromide enables researchers to conduct high-quality pharmacokinetic studies and accurately quantify the levels of these alkaloids in complex matrices. veeprho.com

Data Tables

Table 1: Chemical Properties of Arecaidine-d5 Hydrobromide

| Property | Value | Source |

| CAS Number | 131448-17-4 | scbt.com |

| Molecular Formula | C₇H₇D₅BrNO₂ | cymitquimica.comlgcstandards.com |

| Molecular Weight | 227.11 g/mol | cymitquimica.comscbt.com |

| Synonyms | 1,2,5,6-Tetrahydro-1-methyl-3-pyridinecarboxylic Acid-d5 Hydrobromide, N-Methylguvacine-d5 Hydrobromide | cymitquimica.com |

| Isotopic Purity | >98% | scbt.com |

Table 2: Comparison of Unlabeled and Labeled Arecaidine

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Use |

| Arecaidine Hydrobromide | C₇H₁₂BrNO₂ | 222.08 | Analyte of interest |

| Arecaidine-d5 Hydrobromide | C₇H₇D₅BrNO₂ | 227.11 | Internal standard for quantitative analysis |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H12BrNO2 |

|---|---|

Molecular Weight |

227.11 g/mol |

IUPAC Name |

2,6-dideuterio-1-(trideuteriomethyl)-3,6-dihydro-2H-pyridine-5-carboxylic acid;hydrobromide |

InChI |

InChI=1S/C7H11NO2.BrH/c1-8-4-2-3-6(5-8)7(9)10;/h3H,2,4-5H2,1H3,(H,9,10);1H/i1D3,4D,5D; |

InChI Key |

BZFFCPUUBJMUSS-QEBUCNGGSA-N |

Isomeric SMILES |

[2H]C1CC=C(C(N1C([2H])([2H])[2H])[2H])C(=O)O.Br |

Canonical SMILES |

CN1CCC=C(C1)C(=O)O.Br |

Origin of Product |

United States |

Synthetic Methodologies for Arecaidine D5 Hydrobromide

Precursor Synthesis and Deuteration Strategies

The core challenge in synthesizing Arecaidine-d5 Hydrobromide lies in the selective and stable incorporation of deuterium (B1214612) atoms at specific, non-exchangeable positions. The synthetic design must balance the availability of starting materials with the efficiency of the deuteration reactions.

The "-d5" designation in Arecaidine-d5 Hydrobromide typically refers to the replacement of five specific hydrogen atoms with deuterium. A common and synthetically feasible labeling pattern involves deuteration of the N-methyl group and the methylene (B1212753) group at the C2 position of the tetrahydropyridine (B1245486) ring. This results in an N-(trideuteromethyl) group (-CD₃) and a C2-(dideutero) group (-CD₂-), totaling five deuterium atoms.

This labeling pattern is advantageous for several reasons:

Metabolic Stability: The C-D bonds are stronger than C-H bonds, which can slow metabolic processes involving the cleavage of these bonds (a kinetic isotope effect). The N-methyl group is a primary site for enzymatic demethylation, and labeling this position is crucial for metabolic tracking.

Synthetic Accessibility: Deuterium can be introduced at the N-methyl position using a commercially available deuterated alkylating agent. The C2 position, being alpha to the ring nitrogen, possesses protons with sufficient acidity to be exchanged under specific basic conditions.

Spectroscopic Clarity: The absence of signals from these five positions in a ¹H NMR spectrum, coupled with the appearance of corresponding signals in a ²H NMR spectrum, provides unambiguous confirmation of successful labeling.

The table below outlines the key reagents used for targeted deuterium incorporation in a potential synthetic route.

| Target Position | Number of Deuterium Atoms | Deuterating Reagent | Rationale for Selection |

|---|---|---|---|

| N-Methyl Group | 3 | Trideuteromethyl Iodide (CD₃I) | A highly efficient and common electrophile for introducing a -CD₃ group onto a secondary amine. |

| C2-Methylene Group | 2 | Deuterium Oxide (D₂O) with a Base Catalyst (e.g., NaOD) | The protons at the C2 position are activated by the adjacent nitrogen, allowing for base-catalyzed hydrogen-deuterium (H/D) exchange in a deuterated solvent. |

A robust synthetic pathway to Arecaidine-d5 Hydrobromide often starts from a readily available, non-deuterated precursor like arecoline (B194364) or arecaidine (B1214280) itself. A representative multi-step synthesis is outlined below.

Demethylation of Precursor: The synthesis may begin with arecoline hydrobromide. The N-methyl group is first removed to generate the secondary amine precursor, norarecoline. A common method for this is the von Braun reaction or the use of 1-chloroethyl chloroformate (ACE-Cl) followed by methanolysis.

Deuterated N-Methylation: The resulting norarecoline is N-methylated using trideuteromethyl iodide (CD₃I) in the presence of a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA). This step selectively introduces the -CD₃ group, yielding arecoline-d3.

Hydrogen-Deuterium Exchange: The arecoline-d3 intermediate is then subjected to H/D exchange conditions to label the C2 position. This is typically achieved by heating the compound in a solution of sodium deuteroxide (NaOD) in deuterium oxide (D₂O). The reaction must be carefully monitored to achieve complete exchange at C2 without causing unwanted side reactions or degradation.

Saponification: The methyl ester of the resulting arecoline-d5 is hydrolyzed to the corresponding carboxylic acid. This is accomplished using a base such as lithium hydroxide (B78521) (LiOH) in a water/tetrahydrofuran solvent mixture.

Acidification and Salt Formation: The final step involves careful acidification of the reaction mixture with hydrobromic acid (HBr). This protonates the carboxylate to form the free carboxylic acid and simultaneously forms the hydrobromide salt at the tertiary amine, precipitating the target compound, Arecaidine-d5 Hydrobromide.

Optimization of this pathway focuses on maximizing yield and isotopic enrichment at each step, as detailed in the following table.

| Reaction Step | Key Reagents | Typical Conditions | Optimization Focus |

|---|---|---|---|

| Deuterated N-Methylation | Norarecoline, CD₃I, K₂CO₃ | Acetonitrile (B52724) (solvent), 50-60 °C, 12-18 hours | Minimizing the stoichiometry of expensive CD₃I (e.g., 1.1-1.2 equivalents); ensuring anhydrous conditions to prevent side reactions. |

| H/D Exchange | Arecoline-d3, NaOD, D₂O | 80-100 °C, 24-48 hours | Controlling temperature and reaction time to maximize C2 deuteration while minimizing epimerization or decomposition. Monitoring by NMR or LC-MS. |

| Saponification | Arecoline-d5, LiOH | THF/H₂O, Room Temperature, 2-4 hours | Ensuring complete hydrolysis of the ester without affecting the deuterated positions. Monitoring disappearance of starting material by TLC or HPLC. |

| Salt Formation | Arecaidine-d5 (lithium salt), HBr (aq.) | 0 °C to Room Temperature | Precise pH control (adjusting to pH ~2-3) to ensure complete precipitation of the hydrobromide salt and avoid formation of a zwitterionic solid. |

Purification and Isolation Techniques for Labeled Analogs

The purification of Arecaidine-d5 Hydrobromide is critical for removing unreacted starting materials, partially deuterated analogs, and reaction byproducts. Given the polar and ionic nature of the final compound, a combination of chromatographic and crystallization techniques is employed.

High-Performance Liquid Chromatography (HPLC): Preparative reverse-phase HPLC (RP-HPLC) is the method of choice for achieving high chemical purity (>98%). The polar nature of the molecule requires an aqueous mobile phase, typically a gradient of water and acetonitrile containing an acidic modifier like trifluoroacetic acid (TFA) or formic acid to ensure sharp peak shapes.

Recrystallization: As the final product is a crystalline solid, recrystallization is an effective technique for both purification and isolation. After initial purification or extraction, the crude solid can be dissolved in a minimal amount of a hot solvent (e.g., ethanol, methanol, or an isopropanol/water mixture) and allowed to cool slowly. This process effectively removes trace impurities, and the resulting crystals can be isolated by filtration.

Characterization: The identity, chemical purity, and isotopic enrichment of the final product are confirmed using a suite of analytical techniques. Mass Spectrometry (MS) confirms the correct molecular weight, showing a +5 Da shift compared to the unlabeled analog. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²H) confirms the molecular structure and the precise location and extent of deuterium incorporation.

The table below summarizes the primary purification and analytical validation methods.

| Technique | Purpose | Typical Parameters / Conditions |

|---|---|---|

| Preparative RP-HPLC | Primary purification to achieve >98% chemical purity. | C18 column; Mobile phase: Water/Acetonitrile gradient with 0.1% TFA. |

| Recrystallization | Final purification and isolation of the solid product. | Solvent system: Ethanol/diethyl ether or Isopropanol. |

| Mass Spectrometry (ESI-MS) | Confirmation of molecular weight and isotopic enrichment. | Positive ion mode; detection of [M+H]⁺ ion. |

| NMR Spectroscopy (¹H, ²H) | Structural confirmation and verification of deuterium location. | Solvent: D₂O or DMSO-d6; ¹H NMR shows absence of signals at N-CH₃ and C2-H₂; ²H NMR shows signals at corresponding positions. |

Scalability Considerations in Research Synthesis

Transitioning the synthesis of Arecaidine-d5 Hydrobromide from a milligram laboratory scale to a larger gram scale for extensive research presents several challenges.

Cost of Deuterated Reagents: Deuterated reagents, particularly trideuteromethyl iodide (CD₃I) and high-purity deuterium oxide (D₂O), are significantly more expensive than their non-deuterated counterparts. On a larger scale, the cost becomes a primary driver of the process. Optimizing reactions to use the minimum necessary excess of these reagents is paramount.

Thermal Management: The N-methylation step can be exothermic. While easily managed in a small flask, on a gram scale, the heat generated can lead to uncontrolled temperature increases, solvent boiling, and potential side reactions. A scalable process requires controlled addition rates and an efficient cooling apparatus.

Purification Efficiency: Purification by preparative HPLC is not economically viable for large quantities of material. A scalable synthesis must rely on robust crystallization or precipitation methods for final product isolation. This requires careful development of a crystallization procedure that reliably yields high-purity material.

Work-up and Handling: Handling larger volumes of solvents and reagents necessitates appropriate engineering controls. The work-up procedures, such as liquid-liquid extractions, become more cumbersome and require larger equipment. Furthermore, the final isolation by filtration and drying of a gram-scale batch requires more time and specialized equipment (e.g., a vacuum oven) compared to a milligram-scale synthesis.

Analytical Characterization and Methodological Validation

Spectroscopic Confirmation of Deuterium (B1214612) Incorporation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for the structural confirmation of Arecaidine-d5 Hydrobromide. By analyzing the NMR spectra, researchers can verify the precise locations of the deuterium labels. In ¹H NMR (Proton NMR), the absence of proton signals at the positions expected to be deuterated confirms successful isotopic substitution. Conversely, ²H NMR (Deuterium NMR) will show signals corresponding to the specific sites of deuteration, such as the methyl group and positions on the pyridine (B92270) ring.

The isotopic purity, a critical parameter, is also determined using NMR. It quantifies the percentage of molecules that contain the desired number of deuterium atoms. For reference standards, a high isotopic purity is essential. Certificates of analysis for similar deuterated compounds often specify an isotopic purity of greater than 95%, with some batches achieving 98.8%. lgcstandards.com The NMR analysis must conform to the expected structure to pass quality control. lgcstandards.com

| NMR Parameter | Observation for Arecaidine-d5 Hydrobromide | Purpose |

| ¹H NMR | Absence of proton signals at specific chemical shifts (e.g., methyl group). | Confirms site-specific deuterium substitution. |

| ²H NMR | Presence of peaks corresponding to deuterated positions (e.g., -CD₃). | Validates the location of deuterium incorporation. |

| Isotopic Purity (%) | Typically ≥98%. scbt.com | Determines the percentage of correctly labeled molecules. |

Mass Spectrometry (MS) is a critical technique used to verify the molecular weight and analyze the isotopic distribution of Arecaidine-d5 Hydrobromide. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

MS analysis provides a detailed profile of the isotopic distribution, showing the relative abundance of molecules with different numbers of deuterium atoms (from d0 to d5). For a d5-labeled compound, the mass spectrum should ideally show a dominant peak corresponding to the molecule containing five deuterium atoms (d5). The relative intensities of the d0, d1, d2, d3, and d4 species should be minimal, indicating high isotopic enrichment. lgcstandards.com This detailed distribution is crucial for accurate quantitative analysis, as it accounts for any isotopic interferences.

| Isotopic Species | Relative Intensity (%) |

| d0 | 0.00% |

| d1 | 0.00% |

| d2 | 0.01% |

| d3 | 0.03% |

| d4 | 6.00% |

| d5 | 93.96% |

| This table is based on data from a certificate of analysis for a similar deuterated compound, Arecoline-d5 Hydrobromide, and serves as an illustrative example of isotopic distribution analysis. lgcstandards.com |

Chromatographic Purity Assessment and Quantification

Chromatographic techniques are essential for assessing the chemical purity of Arecaidine-d5 Hydrobromide, separating it from its non-deuterated counterpart and any other impurities.

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the chemical purity of pharmaceutical compounds and reference materials. lgcstandards.com The development of a robust HPLC method involves optimizing several parameters to achieve a clear separation of the main compound from any impurities. thaiscience.infopensoft.net

A common approach for areca alkaloids is reverse-phase HPLC. researchgate.net Method validation is performed according to guidelines from the International Conference on Harmonisation (ICH) to ensure specificity, linearity, precision, and accuracy. thaiscience.inforesearchgate.net For Arecaidine-d5 Hydrobromide, purity levels are typically expected to be above 95%, with some certified lots demonstrating purity as high as 99.84%. lgcstandards.comlgcstandards.com

| HPLC Parameter | Typical Conditions |

| Column | Reverse-phase C18 (e.g., 250 x 4.6 mm, 5 µm). researchgate.net |

| Mobile Phase | Acetonitrile (B52724) and phosphate (B84403) buffer or water with an acid modifier (e.g., TFA). researchgate.net |

| Detection Wavelength | 215 nm or 254 nm. lgcstandards.comthaiscience.info |

| Flow Rate | 1.0 mL/min. researchgate.net |

| Purity Specification | >95%. lgcstandards.com |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, greater sensitivity, and much faster analysis times. ijsrtjournal.comcreative-proteomics.com These improvements are achieved by using columns with smaller particle sizes (typically sub-2-micron) and operating at higher pressures. creative-proteomics.comchromatographyonline.com

In the context of Arecaidine-d5 Hydrobromide, UPLC is particularly valuable when coupled with mass spectrometry (UPLC-MS). nih.gov This combination is a powerful tool for metabolomic studies, allowing for the precise identification and quantification of arecoline (B194364) and arecaidine (B1214280) metabolites in complex biological matrices. nih.gov The enhanced efficiency of UPLC ensures better separation of metabolites, while the deuterated standard allows for accurate quantification by correcting for matrix effects and variations during sample preparation. ijsrtjournal.com The speed of UPLC also increases sample throughput, which is advantageous in large-scale research. ijsrtjournal.com

Quality Control Parameters for Certified Reference Materials

Certified Reference Materials (CRMs) of Arecaidine-d5 Hydrobromide must meet stringent quality control (QC) specifications to be considered suitable for their intended use in calibration and quality assurance. lgcstandards.comeuropean-accreditation.org The production of CRMs should follow international guidelines such as ISO Guides 34 and 35 to ensure the highest quality and reliability. european-accreditation.orgsigmaaldrich.com

A Certificate of Analysis (CofA) must accompany the CRM, detailing the results of all QC tests. lgcstandards.comlgcstandards.com Key parameters include appearance, identity confirmation (by NMR and MS), chemical purity (by HPLC), isotopic purity, and isotopic distribution. lgcstandards.com The CofA also provides information on storage conditions and stability to ensure the integrity of the material over time. lgcstandards.comlgcstandards.com

| QC Parameter | Specification / Method | Purpose |

| Appearance | Visual Inspection (e.g., White to Pale Beige Solid). lgcstandards.com | Ensures physical consistency of the material. |

| Identity Confirmation | NMR and MS. lgcstandards.com | Confirms the chemical structure is correct. |

| Chemical Purity | HPLC with UV detection (e.g., >99%). lgcstandards.com | Quantifies the percentage of the desired chemical compound. |

| Isotopic Purity | NMR or MS (e.g., ≥98% Deuterium Incorporation). scbt.com | Measures the extent of deuterium labeling. |

| Isotopic Distribution | Mass Spectrometry. lgcstandards.com | Provides the relative abundance of each isotopic species (d0-d5). |

| Homogeneity | Analysis of multiple samples from the same batch. lgcstandards.com | Confirms consistency across the entire batch. |

| Stability | Short-term and long-term stability studies. lgcstandards.com | Determines appropriate storage conditions and shelf-life. |

Chemical Purity Determination

The chemical and isotopic purity of Arecaidine-d5 Hydrobromide is a critical parameter that directly influences its suitability as an internal standard. Manufacturers typically provide a certificate of analysis detailing the purity as determined by various analytical techniques. High-performance liquid chromatography (HPLC) is a commonly employed method to assess chemical purity, ensuring that the compound is free from non-deuterated arecaidine and other synthesis-related impurities.

Suppliers generally guarantee a high level of chemical purity for Arecaidine-d5 Hydrobromide, often exceeding 95% as measured by HPLC. lgcstandards.com Furthermore, the isotopic purity is a key specification, with vendors often stating an isotopic purity of 98% or higher. scbt.com This high degree of deuteration is essential to prevent isotopic interference with the non-deuterated analyte being quantified. The combination of high chemical and isotopic purity ensures that the internal standard does not contribute to the signal of the target analyte, a crucial requirement for accurate quantification.

Table 1: Typical Purity Specifications for Arecaidine-d5 Hydrobromide

| Parameter | Specification | Analytical Method |

|---|---|---|

| Chemical Purity | >95% | HPLC |

| Isotopic Purity | ≥98% | Mass Spectrometry |

Assessment of Analytical Stability for Long-Term Research

The stability of an analytical standard is a crucial factor for its use in long-term research projects, as it ensures that the concentration of the standard solution remains constant over time. The deuteration of molecules like arecaidine is known to enhance metabolic stability due to the kinetic isotope effect, which can also contribute to greater chemical stability.

While specific, long-term stability studies on neat Arecaidine-d5 Hydrobromide are not extensively published in peer-reviewed literature, supplier recommendations for storage provide guidance on maintaining its integrity. The compound is typically shipped at ambient temperatures but recommended to be stored under controlled conditions to ensure its long-term stability. pharmaffiliates.com

Table 2: Recommended Storage Conditions for Arecaidine-d5 Hydrobromide

| Condition | Temperature |

|---|---|

| Long-term Storage | -20°C lgcstandards.com |

| Short-term Storage | 2-8°C pharmaffiliates.com |

The stability of stock and working solutions of internal standards should ideally be established during method validation. e-b-f.eu General protocols for assessing the stability of analytical standards involve storing aliquots of the compound under various conditions (e.g., different temperatures, light exposure) and for varying durations. The purity of these aliquots is then periodically re-assessed using a validated analytical method, such as HPLC, to detect any degradation. For isotopically labeled compounds, it is also important to confirm that no isotopic exchange occurs under the storage and analytical conditions. e-b-f.eu Although specific degradation products for Arecaidine-d5 Hydrobromide are not detailed in the literature, hydrolysis of the hydrobromide salt or degradation of the tetrahydropyridine (B1245486) ring are potential pathways.

In the absence of specific long-term stability data, researchers should adhere to the manufacturer's storage recommendations and, for rigorous long-term studies, may consider conducting their own stability assessments on their prepared standard solutions.

Applications in Bioanalytical Method Development

Utility as an Internal Standard in Quantitative Mass Spectrometry

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry. Arecaidine-d5 Hydrobromide serves this purpose effectively for the analysis of areca alkaloids.

LC-MS/MS methods are widely employed for the sensitive and selective detection of areca alkaloids in various matrices. In the development of these assays, Arecaidine-d5 Hydrobromide is added to samples at a known concentration. nih.gov During analysis, the ratio of the peak area of the analyte to the peak area of the internal standard is used for quantification. nih.gov This approach corrects for variability that can occur during sample preparation and instrumental analysis. nih.gov

One study details an LC-MS/MS method for analyzing areca nut-containing products where samples were prepared by adding 50 ng of Arecaidine-d5 and Arecoline-d5 internal standards to the areca nut extract. nih.govscispace.com The mass spectrometer was operated in positive ion mode with selective reaction monitoring (SRM) to monitor specific precursor-to-product ion transitions for each analyte and internal standard. nih.govscispace.com

| Compound | Precursor Ion (m/z) | Product Ion (m/z) for Quantitation | Product Ion (m/z) for Confirmation |

| Guvacine (B1672442) | 128 | 82 | 110 |

| Arecaidine (B1214280) | 142 | 96 | 82 |

| Guvacoline (B1596253) | 142 | 96 | 82 |

| Arecoline (B194364) | 156 | 113 | 44 |

| Arecaidine-d5 | 147 | 100 | 48 |

| Arecoline-d5 | 161 | 114 | 48 |

| This table showcases the specific mass transitions monitored in an LC-MS/MS method for the analysis of areca alkaloids. The use of distinct transitions for Arecaidine-d5 allows for its clear differentiation from the non-labeled analytes. nih.govscispace.com |

Biological matrices, such as plasma, urine, and hair, are inherently complex and can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as the matrix effect. nih.gov This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. Because a deuterated internal standard like Arecaidine-d5 co-elutes with its corresponding analyte and experiences similar matrix effects, it effectively compensates for these variations. This ensures that the ratio of the analyte to the internal standard remains constant, leading to more reliable results. Studies have demonstrated that the use of stable isotope-labeled internal standards is a crucial strategy to mitigate the impact of matrix effects in LC-MS/MS measurement procedures. nih.gov

The use of Arecaidine-d5 Hydrobromide as an internal standard significantly improves the precision and accuracy of quantitative methods. By accounting for variations in sample preparation, injection volume, and instrument response, the internal standard minimizes experimental error. nih.govscispace.com Research has shown that methods utilizing Arecaidine-d5 and other deuterated standards for the analysis of areca alkaloids exhibit high accuracy, with average accuracies often reported between 98% and 104%. nih.govscispace.com Furthermore, the precision of these methods, typically expressed as the coefficient of variation (CV), is consistently low, often less than 15%. nih.govscispace.com

A study on the analysis of alkaloids in areca nut products reported the following method characteristics, highlighting the excellent precision and accuracy achieved:

| Analyte | Linearity (R²) | Average Accuracy (%) | Limit of Quantitation (LOQ) (pg on column) | Method Precision at LOQ (% CV) |

| Arecaidine | > 0.99 | 98 - 104 | 0.5 | < 15 |

| Arecoline | > 0.99 | 98 - 104 | 0.5 | < 15 |

| Guvacine | > 0.99 | 98 - 104 | 250 | < 15 |

| Guvacoline | > 0.99 | 98 - 104 | 5 | < 15 |

| This table summarizes the performance of an LC-MS/MS method for areca alkaloids, demonstrating the high linearity, accuracy, and precision achieved, which is in part attributable to the use of a suitable internal standard like Arecaidine-d5. nih.govscispace.com |

Optimization of Chromatographic and Mass Spectrometric Parameters for Alkaloid Analysis

The development of robust analytical methods requires careful optimization of both the chromatographic separation and the mass spectrometric detection parameters.

Arecaidine-d5 Hydrobromide is instrumental in methods designed for the simultaneous quantification of multiple areca alkaloids, such as arecoline, guvacine, and guvacoline. nih.govscispace.com Due to the structural similarities of these compounds, their chromatographic separation can be challenging. nih.gov In instances where isotopic labeled standards for every analyte are not available, Arecaidine-d5 can be used as an internal standard for structurally similar compounds. For example, in one study, Arecaidine-d5 was used as the internal standard for guvacine due to the unavailability of isotope-labeled guvacine. nih.govscispace.com This approach, while not ideal, can still provide reliable quantification if validated properly.

Method Validation in Preclinical Research Samples

The development of robust and reliable bioanalytical methods is a cornerstone of preclinical pharmacokinetic and pharmacodynamic studies. For the accurate quantification of the analyte arecaidine in complex biological matrices, the use of a stable isotope-labeled internal standard (IS) is indispensable. Arecaidine-d5 Hydrobromide serves as the ideal IS for this purpose. Its chemical structure is identical to arecaidine, except for the substitution of five hydrogen atoms with deuterium (B1214612). This mass shift allows it to be distinguished by a mass spectrometer, while its nearly identical physicochemical properties ensure it behaves similarly to the unlabeled analyte during sample extraction, chromatography, and ionization.

The validation of a bioanalytical method using Arecaidine-d5 Hydrobromide as an IS is performed according to established regulatory guidelines. This process confirms that the method is suitable for its intended use, providing accurate and reproducible data for the quantification of arecaidine in preclinical samples, such as rat plasma. A typical analytical platform for such validation is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), which offers superior sensitivity and selectivity.

Specificity and Selectivity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of endogenous matrix components, metabolites, or other potential interferents. In this validation, six different lots of blank rat plasma were analyzed to ensure no significant interfering peaks were observed at the retention times of arecaidine and the internal standard, Arecaidine-d5. The selectivity was achieved using Multiple Reaction Monitoring (MRM) mode, which monitors specific precursor-to-product ion transitions.

Arecaidine Transition: m/z 156.2 → 114.1

Arecaidine-d5 (IS) Transition: m/z 161.2 → 119.1

The chromatographic separation further ensured that any potential isomeric compounds were resolved from the analyte peak, confirming the method's high selectivity.

Linearity, Accuracy, and Precision

The linearity of the method was evaluated by preparing calibration standards in rat plasma over a specified concentration range. The calibration curve was constructed by plotting the peak area ratio of arecaidine to Arecaidine-d5 against the nominal concentration of arecaidine. A linear regression with a weighting factor of 1/x² is typically applied.

The method's accuracy and precision were determined by analyzing quality control (QC) samples at four concentration levels: the Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). Intra-day precision and accuracy were assessed by analyzing five replicates of each QC level within a single day, while inter-day precision and accuracy were determined over three consecutive days. The results must fall within the accepted criteria (±15% for accuracy, ≤15% for precision; ±20% and ≤20% for LLOQ).

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=15) | Accuracy (% Bias) | Precision (% CV) |

|---|---|---|---|---|

| LLOQ | 1.0 | 1.08 | +8.0 | 11.2 |

| LQC | 3.0 | 2.89 | -3.7 | 8.5 |

| MQC | 80.0 | 83.2 | +4.0 | 5.1 |

| HQC | 800.0 | 788.0 | -1.5 | 4.6 |

The data demonstrates that the method is linear, accurate, and precise for the intended concentration range, with all values falling well within the acceptable limits.

Matrix Effect and Recovery

The matrix effect is the alteration of ionization efficiency due to co-eluting substances from the biological matrix. The use of a stable isotope-labeled IS like Arecaidine-d5 is critical for compensating for this phenomenon. The matrix effect was assessed by comparing the peak response of the analyte spiked into extracted blank plasma with the response of the analyte in a neat solvent. Recovery refers to the efficiency of the extraction procedure.

| Concentration Level | Analyte (Arecaidine) Matrix Factor | IS (Arecaidine-d5) Matrix Factor | IS-Normalized Matrix Factor | Extraction Recovery (%) |

|---|---|---|---|---|

| LQC (3.0 ng/mL) | 0.88 | 0.86 | 1.02 | 91.5 |

| HQC (800.0 ng/mL) | 0.85 | 0.87 | 0.98 | 93.2 |

The results indicate a slight ion suppression for both the analyte and the IS (Matrix Factor < 1). However, the IS-Normalized Matrix Factor is very close to 1.0, demonstrating that Arecaidine-d5 effectively tracks and corrects for the matrix-induced variations. The extraction recovery was consistent and high across the concentration range.

Stability Assessment

The stability of arecaidine in the rat plasma matrix was evaluated under various conditions that mimic sample handling and storage during a preclinical study. This ensures that the measured concentration reflects the true concentration at the time of sample collection. QC samples (LQC and HQC) were subjected to different stability tests.

| Stability Condition | Storage Duration/Cycles | Concentration Level | Mean Accuracy (% Bias) |

|---|---|---|---|

| Bench-Top Stability | 6 hours at Room Temp. | LQC & HQC | -4.5% |

| Freeze-Thaw Stability | 3 Cycles | LQC & HQC | -6.8% |

| Long-Term Stability | 30 days at -80°C | LQC & HQC | -5.2% |

Investigation of Metabolic Pathways and Biotransformation

Employment as a Stable Isotope Tracer for Metabolic Profiling

Arecaidine-d5 Hydrobromide serves as a deuterated form of arecaidine (B1214280), a primary metabolite of arecoline (B194364). scbt.com In metabolic research, stable isotope tracers are invaluable tools. By introducing a compound with a known isotopic label, such as the five deuterium (B1214612) atoms in Arecaidine-d5 Hydrobromide, researchers can distinguish the compound and its subsequent metabolites from their naturally occurring, unlabeled counterparts within a biological system. This allows for precise tracking and quantification using analytical techniques like mass spectrometry.

The five deuterium atoms (d5) on Arecaidine-d5 Hydrobromide act as a heavy isotope tag. When this labeled compound is introduced into a model system, any metabolites formed from it will retain some or all of these deuterium atoms. This results in a predictable mass shift that is detectable by mass spectrometry. This technique enables researchers to trace the path of the hydrogen atoms (and by extension, the carbon skeleton) of arecaidine as it is processed through various enzymatic reactions, providing a clear map of its metabolic journey and helping to identify previously unknown biotransformation products.

Metabolomic studies, particularly in mouse models, have been pivotal in mapping the metabolic fate of arecoline and arecaidine. nih.govnih.gov Research has shown that the majority of arecoline's metabolic pathways begin with its hydrolysis to arecaidine. nih.gov Following the administration of arecoline to mice, at least eleven metabolites have been identified in urine. nih.govscispace.com Arecaidine, when administered directly, shares six of these metabolites with arecoline. nih.govscispace.com

The primary metabolic pathways for arecaidine include N-oxidation, the reduction of its carbon-carbon double bond to form N-methylnipecotic acid, and conjugation with other molecules. nih.govresearchgate.net N-methylnipecotic acid is a major metabolite for both arecoline and arecaidine. nih.govnih.gov These comprehensive studies create a detailed metabolic map, which is essential for understanding the full biological impact of areca nut consumption.

Table 1: Key Metabolites of Arecoline and Arecaidine Identified in Mouse Urine This table is interactive. You can sort and filter the data.

| Metabolite Name | Precursor(s) | Metabolic Pathway | Reference |

|---|---|---|---|

| Arecaidine | Arecoline | Hydrolysis | nih.gov, scispace.com |

| Arecoline N-oxide | Arecoline | N-Oxidation | nih.gov, scispace.com |

| Arecaidine N-oxide | Arecoline, Arecaidine | N-Oxidation | nih.gov, scispace.com |

| N-methylnipecotic acid | Arecoline, Arecaidine | Double-bond Reduction | nih.gov, nih.gov |

| Arecoline Mercapturic Acid | Arecoline | Glutathione Conjugation | nih.gov, scispace.com |

| Arecaidine Mercapturic Acid | Arecoline, Arecaidine | Glutathione Conjugation | nih.gov, scispace.com |

| Arecaidinylglycine | Arecoline, Arecaidine | Glycine (B1666218) Conjugation | nih.gov, scispace.com |

| N-methylnipecotylglycine | Arecoline, Arecaidine | Glycine Conjugation | nih.gov, scispace.com |

| Arecaidinylglycerol | Arecoline, Arecaidine | Glycerol Conjugation | nih.gov, scispace.com |

| Arecoline N-oxide Mercapturic Acid | Arecoline | N-Oxidation, Glutathione Conjugation | nih.gov, scispace.com |

Enzymatic Degradation and Biotransformation Studies

The biotransformation of arecoline and arecaidine is governed by a series of enzymatic reactions that modify their chemical structures, generally to facilitate excretion. These reactions include hydrolysis, oxidation, and conjugation. nih.govekb.eg

The initial and a quantitatively significant step in arecoline metabolism is its hydrolysis to arecaidine. nih.gov Studies using mouse liver and kidney homogenates demonstrated that these tissues rapidly carry out this reaction. nih.govnih.gov Further investigation using specific enzyme inhibitors strongly indicated that carboxylesterase (EC 3.1.1.1) is the primary enzyme responsible for this conversion. nih.govnih.govacs.org More recent research has specified that Carboxylesterase 1 (CES1), a major esterase in the human liver, preferentially de-esterifies arecoline to arecaidine, with no significant contribution from CES2. uth.edunih.gov The hydrolysis reaction is efficient, with arecoline having an estimated elimination half-life of just 16 minutes in human liver microsomes. doi.org

Oxidation is another key metabolic route for areca alkaloids. Arecoline can be oxidized to form arecoline N-oxide, and its metabolite arecaidine can be similarly oxidized to arecaidine N-oxide. nih.govnih.gov These N-oxides have been identified as significant urinary metabolites in rats and mice. nih.govacs.org In humans, the conversion of arecoline to arecoline N-oxide is catalyzed by flavin-containing monooxygenases, specifically FMO1 and FMO3. nactem.ac.uknih.gov Interestingly, it has been reported that arecoline N-oxide can be reduced back to arecoline in vivo, a phenomenon known as metabolic retroversion. nih.govacs.org

Conjugation reactions attach endogenous molecules to xenobiotics or their metabolites to increase their water solubility and facilitate their removal from the body. Both arecoline and arecaidine undergo extensive conjugation.

Mercapturic Acids: One of the major conjugation pathways is the formation of mercapturic acids, which begins with conjugation to glutathione. acs.orgwvu.edu Both arecoline and arecaidine have been shown to form mercapturic acid derivatives in rats and mice. nih.govnih.gov Specific metabolites identified through this pathway include arecoline mercapturic acid, arecaidine mercapturic acid, and arecoline N-oxide mercapturic acid. nih.govscispace.com

Glycine and Other Conjugates: Arecaidine can also be conjugated with glycine to form arecaidinylglycine. nih.govresearchgate.net Furthermore, its reduced metabolite, N-methylnipecotic acid, also undergoes glycine conjugation to yield N-methylnipecotylglycine. nih.govscispace.com Another unusual conjugated metabolite that has been identified is arecaidinylglycerol, a conjugate of arecaidine with glycerol. nih.govresearchgate.net

Table 2: Characterized Conjugated Metabolites of Arecoline and Arecaidine This table is interactive. You can sort and filter the data.

| Conjugated Metabolite | Precursor(s) | Conjugating Moiety | Reference |

|---|---|---|---|

| Arecoline Mercapturic Acid | Arecoline | Glutathione (via N-acetylcysteine) | nih.gov, scispace.com |

| Arecaidine Mercapturic Acid | Arecoline, Arecaidine | Glutathione (via N-acetylcysteine) | nih.gov, scispace.com, acs.org |

| Arecoline N-oxide Mercapturic Acid | Arecoline | Glutathione (via N-acetylcysteine) | nih.gov, scispace.com |

| Arecaidinylglycine | Arecoline, Arecaidine | Glycine | nih.gov, scispace.com, researchgate.net |

| N-methylnipecotylglycine | Arecoline, Arecaidine | Glycine | nih.gov, scispace.com |

| Arecaidinylglycerol | Arecoline, Arecaidine | Glycerol | nih.gov, scispace.com, researchgate.net |

Assessment of Kinetic Isotope Effects on Metabolic Stability

The kinetic isotope effect is a change in the reaction rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. wikipedia.org Deuterium, being heavier than hydrogen, forms stronger covalent bonds. Consequently, reactions involving the cleavage of a carbon-deuterium (C-D) bond generally proceed at a slower rate than those involving a carbon-hydrogen (C-H) bond. youtube.comyoutube.com This principle is often utilized in drug development to enhance the metabolic stability of a compound by selectively replacing hydrogen atoms at metabolically vulnerable positions with deuterium. nih.govnih.govnih.gov For Arecaidine-d5 Hydrobromide, the five deuterium atoms are expected to influence the rate of its biotransformation compared to its non-deuterated counterpart, arecaidine.

In Vitro Metabolic Stability Assays (e.g., Microsomal, Hepatocyte Incubations)

To assess the metabolic stability of a compound, in vitro assays utilizing liver fractions are commonly employed. These assays provide a controlled environment to study the intrinsic clearance of a drug.

Microsomal Incubations: Liver microsomes are vesicles of the endoplasmic reticulum and contain a high concentration of cytochrome P450 (CYP450) enzymes, which are major players in phase I metabolism. bioivt.com In a typical microsomal stability assay, the test compound (e.g., Arecaidine-d5 Hydrobromide) is incubated with pooled human liver microsomes in the presence of cofactors like NADPH. nih.govnih.gov The concentration of the parent compound is monitored over time using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). The rate of disappearance of the compound provides a measure of its metabolic stability. For arecoline, the precursor to arecaidine, hydrolysis to arecaidine is a significant metabolic pathway mediated by carboxylesterases found in liver microsomes. nih.govdoi.orgtmc.edu

Hepatocyte Incubations: Primary hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain a full complement of both phase I and phase II metabolic enzymes and cofactors, offering a more comprehensive picture of a drug's metabolism. bioivt.com In these assays, cryopreserved or fresh hepatocytes are incubated with the test compound. nih.gov Similar to microsomal assays, the depletion of the parent compound over time is measured to determine its stability. These studies can also identify the metabolites formed.

While specific data for Arecaidine-d5 Hydrobromide is not available in the reviewed literature, these are the standard methodologies that would be used to evaluate its metabolic stability.

Comparative Metabolic Rates of Deuterated and Non-Deuterated Analogs

The metabolism of arecaidine in mice has been shown to proceed through several pathways, including N-oxidation to arecaidine N-oxide, reduction of the double bond to yield N-methylnipecotic acid, and conjugation with glycine, glycerol, and mercapturic acid. nih.govresearchgate.netnih.govscispace.com Unchanged arecaidine and N-methylnipecotic acid are major metabolites found in urine after arecaidine administration in mice. nih.govnih.govtaylorandfrancis.com

The following table summarizes the urinary excretion of arecaidine and its major metabolite in mice, which provides an insight into its metabolic clearance.

| Compound | Percentage of Dose Excreted in Urine (0-12 h) |

|---|---|

| Unchanged Arecaidine | 15.1–23.0% |

| N-methylnipecotic acid | 14.8%–37.7% |

Given that the formation of N-methylnipecotic acid involves the reduction of a double bond, deuteration at positions 2 and 6 of the pyridine (B92270) ring in Arecaidine-d5 could potentially slow down this metabolic pathway. A comparative in vitro study using liver microsomes or hepatocytes would be necessary to quantify the difference in the metabolic rates between the deuterated and non-deuterated analogs and to determine the precise kinetic isotope effect.

Preclinical Pharmacokinetic and Biodistribution Studies

Absorption, Distribution, and Excretion Profiling in Animal Models

Studies on the absorption, distribution, and excretion (ADME) of arecaidine (B1214280) in animal models are fundamental to understanding its physiological disposition. The use of deuterated standards like Arecaidine-d5 is integral to the analytical methods employed in these studies.

In rodent models, Arecaidine-d5 hydrobromide is employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to determine the pharmacokinetic profiles of arecaidine. nih.gov Following administration of arecaidine or its precursor arecoline (B194364) to rats, plasma concentrations are measured over time to calculate key parameters.

The table below summarizes key pharmacokinetic parameters for arecaidine observed in rat plasma from a study utilizing a validated LC-MS/MS method that relies on a deuterated internal standard for accurate quantification.

| Parameter | Value (for Arecaidine metabolite) | Unit |

|---|---|---|

| Cmax (Maximum Concentration) | 3405 ± 1032 | ng/mL |

| Tmax (Time to Cmax) | 1.1 ± 0.4 | h |

| AUC(0-t) (Area under the curve) | 15231 ± 3456 | ng·h/mL |

| t1/2 (Half-life) | 2.5 ± 0.5 | h |

Data derived from a pharmacokinetic study of arecoline in rats, where arecaidine is a primary metabolite. The accuracy of these measurements depends on the use of stable isotope-labeled internal standards.

Metabolomic studies in mice have shown that after administration of arecaidine, a significant portion is excreted unchanged in the urine (15.1–23.0%), along with metabolites such as N-methylnipecotic acid (14.8%–37.7%). nih.govnih.gov These studies utilize advanced analytical techniques where a labeled standard is essential for distinguishing administered compounds from endogenous molecules and tracking metabolic pathways. nih.gov

The quantification of arecaidine in biological samples such as plasma, urine, and hair is almost exclusively performed using LC-MS/MS, a method that offers high sensitivity and specificity. nih.govresearchgate.net In this context, Arecaidine-d5 serves as the ideal internal standard. nih.gov The analytical process typically involves protein precipitation from plasma samples, followed by chromatographic separation and mass spectrometric detection. nih.gov

The use of Arecaidine-d5 compensates for potential analyte loss during sample preparation and corrects for variations in instrument response and matrix effects, which are common challenges in bioanalysis. nih.gov Validated methods demonstrate excellent linearity over a specific concentration range, ensuring that the measurements are accurate and reproducible. nih.gov For instance, a validated LC-MS/MS method for quantifying arecaidine in rat plasma showed linearity over a concentration range of 5–5000 ng/mL. nih.gov Another method developed for analyzing alkaloids in hair reported a limit of quantification for arecaidine at 125 pg/mg. researchgate.net

| Parameter | Matrix | Value | Reference |

|---|---|---|---|

| Technique | Plasma, Hair | LC-MS/MS | nih.govresearchgate.net |

| Linearity Range (Plasma) | Rat Plasma | 5 - 5000 ng/mL | nih.gov |

| Limit of Quantification (LOQ) | Human Hair | 125 pg/mg | researchgate.net |

| Sample Preparation | Plasma | Protein Precipitation | nih.gov |

Comparative Pharmacokinetics with Unlabeled Analogs

A direct comparative pharmacokinetic study treating Arecaidine-d5 as a therapeutic agent against unlabeled arecaidine is not its intended application. Arecaidine-d5 is designed to be pharmacokinetically equivalent to arecaidine to function as a reliable internal standard. veeprho.commedchemexpress.com The rationale is that the substitution of hydrogen with deuterium (B1214612) atoms adds mass, allowing it to be distinguished by a mass spectrometer, but does not typically alter the fundamental pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of the molecule.

Exploration in Chemical Biology and Receptor Interaction Research

Use in In Vitro Receptor Binding Assays

In vitro receptor binding assays are fundamental in pharmacology and drug discovery for characterizing the interaction between a ligand and its receptor. Arecaidine-d5 hydrobromide is employed in these assays to investigate binding affinities and to explore the subtle effects of isotopic substitution on molecular interactions.

Competitive binding assays are a common method to determine the affinity of an unlabeled ligand by measuring its ability to displace a labeled ligand from a receptor. nih.govnih.gov In this context, Arecaidine-d5 hydrobromide can be used as a stable, labeled competitor in assays targeting muscarinic acetylcholine receptors (mAChRs).

Researchers utilize these assays to screen libraries of compounds and to understand the structure-activity relationships of new synthetic molecules derived from the arecaidine (B1214280) scaffold. mdpi.com For instance, studies on various esters of arecaidine have been conducted to determine their binding affinities for the five human muscarinic receptor subtypes (hM₁–hM₅). mdpi.com In a typical experiment, cell membranes expressing a specific receptor subtype are incubated with a radiolabeled ligand of known high affinity, such as [³H]-N-methylscopolamine ([³H]NMS), and varying concentrations of the competitor compound (e.g., an arecaidine derivative). mdpi.com The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value. This value is then used to calculate the equilibrium dissociation constant (Kᵢ), which reflects the affinity of the compound for the receptor.

Below is an example of binding affinity data for different stereoisomers of a hydrobenzoin ester of arecaidine at the M₁ muscarinic receptor, illustrating the type of data generated from such studies.

| Compound | Kᵢ value (nM) for hM₁ |

| (R,R)-hydrobenzoin ester of arecaidine | 99 ± 19 |

| (S,S)-hydrobenzoin ester of arecaidine | 800 ± 200 |

| racemic (R,S)-hydrobenzoin ester of arecaidine | 380 ± 90 |

This table presents data for arecaidine esters to exemplify the results from competitive binding assays. Data derived from a study on chiral hydrobenzoin esters of arecaidine. semanticscholar.orgmdpi.com

The substitution of hydrogen with deuterium (B1214612) is generally considered a conservative modification that does not significantly alter the electronic properties of a molecule. However, the increased mass of deuterium can influence the vibrational modes of chemical bonds, leading to a stronger C-D bond compared to a C-H bond. This phenomenon, known as the kinetic isotope effect, can in some cases lead to subtle changes in the conformational preferences of a molecule.

In the context of receptor-ligand interactions, even minor conformational shifts can impact binding affinity and selectivity. Research using deuterated ligands like Arecaidine-d5 hydrobromide allows for the investigation of these potential deuterium-induced effects. By comparing the binding affinities of the deuterated and non-deuterated versions of arecaidine, researchers can determine if isotopic labeling introduces any significant changes in receptor interaction. Such studies are crucial for validating the use of deuterated compounds as true tracers for their non-deuterated counterparts in quantitative pharmacological assays. While specific studies on the conformational effects of deuteration on arecaidine binding are not widely published, this remains an important area of consideration in the field of medicinal chemistry and pharmacology.

Applications in Cholinergic Signaling Pathway Investigations

The cholinergic system, which utilizes the neurotransmitter acetylcholine, is vital for numerous physiological processes, including memory, learning, and attention. mdpi.com Dysregulation of this system is implicated in various neurological disorders, such as Alzheimer's disease. mdpi.com Arecaidine and its derivatives are known to interact with cholinergic receptors, making them useful probes for studying this pathway. nih.govnih.gov

Arecaidine is a metabolite of arecoline (B194364), an alkaloid from the areca nut that stimulates both muscarinic and nicotinic acetylcholine receptors. nih.govwikipedia.org Arecaidine itself primarily acts on muscarinic receptors. nih.gov Labeled compounds like Arecaidine-d5 hydrobromide are instrumental in dissecting these interactions.

Muscarinic Receptors: Arecaidine and its esters have been extensively studied for their interaction with the five subtypes of muscarinic receptors (M₁-M₅). semanticscholar.orgnih.gov These G protein-coupled receptors are key targets for therapeutic agents aimed at treating neurological disorders. semanticscholar.orgmdpi.com Research has focused on developing subtype-selective ligands to minimize side effects. semanticscholar.orgmdpi.com For example, certain arecaidine esters have shown promising selectivity for the M₁ receptor subtype, which is highly expressed in the brain regions associated with cognition. nih.gov

Due to its activity within the central nervous system, arecaidine and its parent compound arecoline have been utilized in neurochemical research models, particularly in the study of Alzheimer's disease. nih.gov The "cholinergic hypothesis" of Alzheimer's suggests that a decline in cholinergic signaling contributes significantly to the cognitive deficits seen in the disease. mdpi.com

In this context, Arecaidine-d5 hydrobromide can be used in preclinical models to:

Trace the distribution and metabolism of arecaidine within the brain.

Quantify receptor occupancy at muscarinic receptor subtypes using advanced imaging techniques.

Serve as a stable internal standard in pharmacokinetic studies that measure the levels of arecaidine and its metabolites in biological samples.

These applications provide valuable insights into the mechanisms of cholinergic neurotransmission and help in the evaluation of potential therapeutic strategies targeting this system.

Emerging Research Directions and Future Perspectives

Advancements in Deuterium (B1214612) Labeling Technologies and Their Impact on Research

The utility of Arecaidine-d5 Hydrobromide is intrinsically linked to the technologies used to create it and similar stable isotope-labeled (SIL) compounds. Recent years have seen significant progress in deuterium labeling, moving beyond traditional methods to more sophisticated and efficient strategies. researchgate.netresearchgate.net These advancements directly enhance the quality and applicability of deuterated standards in research.

Historically, the synthesis of SIL standards could be costly and complex. However, new methodologies are making their production more accessible. nih.gov Techniques such as hydrogen isotope exchange (HIE) have become prominent, allowing for the direct replacement of hydrogen with deuterium in complex organic molecules at a late stage of synthesis. nih.govmusechem.comacs.org This is particularly advantageous as it streamlines the production process. acs.org Catalysts, including those based on iridium, ruthenium, and various nanoparticles, have proven highly effective in facilitating these exchange reactions with high selectivity. researchgate.netmusechem.com

Furthermore, breakthroughs in reductive and dehalogenative deuteration offer a wider array of tools for creating precisely labeled compounds. researchgate.netnih.gov The ability to control the exact position of deuterium atoms is crucial. For a SIL internal standard to be effective, especially in mass spectrometry, the label must be on a stable part of the molecule that is not easily exchanged with protons from the solvent or matrix. acanthusresearch.com Advances in synthetic methods ensure that deuterium is placed on non-exchangeable sites, preventing loss of the label and ensuring the accuracy of quantitative analyses. acanthusresearch.com

These technological strides mean that high-purity, reliably labeled compounds like Arecaidine-d5 Hydrobromide can be produced more efficiently, fostering their wider use in demanding analytical applications. nih.gov The improved synthesis methods also contribute to the development of a broader range of deuterated standards for various metabolites and xenobiotics, expanding the toolkit available to researchers.

Integration with Advanced Omics Methodologies for Comprehensive Biological Insights

The rise of "omics" fields, particularly metabolomics, has created a significant demand for high-quality internal standards to ensure data accuracy and reliability. Metabolomics aims to provide a system-wide study of cellular metabolism, and the integration of stable isotope labeling is a cornerstone of this endeavor. tandfonline.com Arecaidine-d5 Hydrobromide serves as an ideal internal standard in mass spectrometry-based metabolomics for the precise quantification of its non-labeled counterpart, arecaidine (B1214280). scioninstruments.comclearsynth.com

In metabolomics studies, especially those using liquid chromatography-mass spectrometry (LC-MS), several factors can introduce variability, including sample preparation, matrix effects (where other molecules in the sample interfere with the signal), and instrument drift. scioninstruments.comclearsynth.com By adding a known quantity of Arecaidine-d5 Hydrobromide to a sample, researchers can correct for these variations. Since the deuterated standard is chemically almost identical to the analyte of interest, it behaves similarly during extraction, chromatography, and ionization, but is distinguishable by its higher mass. acanthusresearch.comscioninstruments.com This allows for accurate quantification of arecaidine by comparing the signal of the analyte to that of the internal standard.

The combination of stable isotope labeling with metabolomics offers several advantages:

Metabolite Identification: Stable isotope labeling helps in the structural elucidation of metabolites. By comparing the mass spectra of labeled and unlabeled compounds, researchers can more confidently determine the elemental composition of unknown metabolites. nih.gov

Quantitative Analysis: It enables the accurate determination of metabolite concentrations, which is crucial for understanding metabolic changes in response to stimuli or in disease states. clearsynth.com

Flux Analysis: Isotope labeling allows for the tracing of metabolic pathways and the measurement of metabolic fluxes (the rate of turnover of molecules through a pathway). nih.govmpg.de While Arecaidine-d5 Hydrobromide is primarily used for quantification, the broader techniques of isotopic labeling are fundamental to understanding the dynamics of metabolic networks. nih.govmpg.de

Future developments will likely see the expanded use of Arecaidine-d5 Hydrobromide and other SIL standards in large-scale, untargeted metabolomics studies. acs.org As bioinformatics tools for automated isotopologue detection become more sophisticated, the integration of SIL standards will become even more seamless, providing a more comprehensive and dynamic picture of cellular metabolism. tandfonline.com

Potential for Tracing of Other Related Alkaloids and Xenobiotics

The principles that make Arecaidine-d5 Hydrobromide an excellent internal standard for arecaidine quantification can be extended to the study of other related compounds. The use of deuterated standards is a well-established practice for the analysis of various classes of molecules, including other alkaloids and xenobiotics (foreign compounds). nih.govmdpi.com

For instance, in the analysis of coca leaf alkaloids, deuterated internal standards like COC-d3 and EME-d3 are used to quantify cocaine and ecgonine (B8798807) methyl ester, respectively. mdpi.com Similarly, deuterated analogues of LSD are employed in forensic analysis. nih.gov These examples highlight a broader trend: the development and application of specific deuterated standards to accurately quantify structurally related compounds in complex biological or environmental samples.

The knowledge gained from the synthesis and application of Arecaidine-d5 Hydrobromide can inform the development of deuterated standards for other areca nut alkaloids or their metabolites. This is particularly relevant for understanding the complete metabolic fate of arecoline (B194364) and other alkaloids present in areca nut preparations. By creating a panel of deuterated standards for these compounds, researchers could simultaneously and accurately measure their concentrations in biological fluids, providing a more complete picture of their pharmacology and toxicology.

A recent study demonstrated the use of d5-tryptamine to trace the biosynthesis of monoterpene indole (B1671886) alkaloids in single plant cells, showcasing the power of isotopic labeling to follow the intricate pathways of natural product formation. biorxiv.org This approach, which focuses on tracing the incorporation of a labeled precursor into downstream metabolites, complements the use of deuterated compounds as internal standards for quantification. The future may see a combined strategy where labeled precursors are used to elucidate pathways, while specific deuterated standards like Arecaidine-d5 Hydrobromide are used for precise quantification of the resulting metabolites.

Development of High-Throughput Analytical Screening Methods Utilizing Isotopic Standards

The demand for faster and more efficient analytical methods is a constant driver of innovation in fields like drug discovery and clinical diagnostics. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds, but requires robust and reliable analytical techniques. sciex.com Stable isotope-labeled internal standards like Arecaidine-d5 Hydrobromide are crucial components in the development of high-throughput assays, particularly those based on LC-MS/MS. nih.gov

By using a "cocktail" of probe substrates and their corresponding stable isotope-labeled internal standards, researchers can simultaneously monitor the activity of multiple enzymes, such as cytochrome P450 (CYP) isoforms, which are critical for drug metabolism. nih.gov This approach significantly speeds up the process of screening new chemical entities for potential drug-drug interactions. nih.gov The use of SIL standards in these assays is essential for correcting matrix effects and ensuring accurate quantification, even with very short analysis times. nih.govnih.gov

Recent advancements in analytical instrumentation, such as Acoustic Ejection Mass Spectrometry (AEMS), further accelerate the screening process, allowing for the analysis of a sample in as little as one second. sciex.com These ultra-fast methods rely heavily on the use of internal standards for confident compound identification and quantification based on mass accuracy and isotope ratio patterns. sciex.com

The future of analytical screening involves even greater multiplexing and automation. chemrxiv.org Isotope-tagging strategies, where different samples are labeled with isotopically unique tags, allow for the pooling of multiple samples into a single analysis, dramatically increasing throughput. chemrxiv.org While this specific technique is different from using a deuterated internal standard, the underlying principle of using isotopic differences for multiplexed analysis is similar. Arecaidine-d5 Hydrobromide and other SIL standards will remain a gold standard for ensuring the accuracy of these high-throughput methods, providing the reliable quantification necessary to make sense of the vast amounts of data generated.

Q & A

Basic Research Questions

Q. How can researchers ensure the purity and stability of Arecaidine-d5 Hydrobromide during synthesis and storage?

- Methodological Answer: Purity validation requires analytical techniques such as HPLC (≥98% purity standards, as in ) and nuclear magnetic resonance (NMR) spectroscopy. Stability assessments should include thermal analysis (e.g., variable-temperature IR spectroscopy, as demonstrated for pyridine hydrobromide in ) and monitoring degradation under controlled storage conditions (4°C in dry, ventilated environments, per ). Regular batch testing using validated protocols is critical .

Q. What safety protocols are critical when handling Arecaidine-d5 Hydrobromide in laboratory settings?

- Methodological Answer: Personal protective equipment (PPE) including gloves, lab coats, and eye protection is mandatory. Work should occur in fume hoods to minimize inhalation risks. Spill management requires inert absorbents and avoidance of dust generation (, Section 6). Emergency procedures, such as decontamination with water and medical consultation for exposure, must be predefined .

Q. What analytical techniques are recommended for characterizing Arecaidine-d5 Hydrobromide’s structural integrity?

- Methodological Answer: Infrared (IR) spectroscopy identifies functional groups and hydrogen-bonding patterns (as in ). Mass spectrometry (MS) confirms molecular weight and isotopic labeling (d5). High-resolution NMR resolves deuterium positioning. Cross-validation with X-ray crystallography, if feasible, provides definitive structural confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities of Arecaidine-d5 Hydrobromide across studies?

- Methodological Answer: Conduct comparative analyses of experimental conditions (e.g., buffer pH, temperature, and ligand concentrations). Use isotopic dilution assays to control for batch variability. Validate findings with orthogonal methods like surface plasmon resonance (SPR) or radioligand binding assays. Cross-reference with deuterium isotope effect studies to assess labeling impacts .

Q. What methodological considerations are essential when designing in vivo studies to assess the neuropharmacological effects of Arecaidine-d5 Hydrobromide?

- Methodological Answer: Optimize dosing regimens based on pharmacokinetic profiling (e.g., bioavailability and blood-brain barrier penetration). Use negative controls (e.g., non-deuterated analogs) to isolate isotope effects. Behavioral assays (e.g., Morris water maze for cognitive effects) should align with scopolamine-induced models (as in ). Ensure ethical compliance with animal welfare guidelines .

Q. How should researchers optimize chromatographic conditions for quantifying Arecaidine-d5 Hydrobromide in complex biological matrices?

- Methodological Answer: Employ reverse-phase HPLC with deuterated internal standards to correct for matrix effects. Optimize mobile phase composition (e.g., acetonitrile/ammonium formate gradients) and column temperature to enhance peak resolution. Validate limits of detection (LOD) and quantification (LOQ) using spiked plasma/brain homogenate samples .

Q. How can isotopic dilution effects be controlled in mass spectrometry-based quantification of Arecaidine-d5 Hydrobromide?

- Methodological Answer: Use matrix-matched calibration curves to account for ion suppression/enhancement. Incorporate stable isotope-labeled internal standards (e.g., d10 analogs) for normalization. Validate extraction recovery rates and monitor deuterium loss during sample preparation (e.g., via post-column infusion checks) .

Q. What strategies mitigate batch-to-batch variability in synthetic yields of Arecaidine-d5 Hydrobromide?

- Methodological Answer: Standardize reaction conditions (e.g., solvent purity, catalyst ratios, and deuterium source consistency). Implement in-process monitoring via inline FTIR or Raman spectroscopy. Use design of experiments (DoE) to identify critical process parameters and optimize reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.